molecular formula C18H18FN3O2 B2653466 [4-[4-(4-Fluorophenyl)pyrimidin-2-yl]piperidin-1-yl]-(oxiran-2-yl)methanone CAS No. 2411279-72-4

[4-[4-(4-Fluorophenyl)pyrimidin-2-yl]piperidin-1-yl]-(oxiran-2-yl)methanone

Cat. No. B2653466
CAS RN: 2411279-72-4
M. Wt: 327.359
InChI Key: KJQVEBXIILVBNP-UHFFFAOYSA-N
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Description

“[4-[4-(4-Fluorophenyl)pyrimidin-2-yl]piperidin-1-yl]-(oxiran-2-yl)methanone” is a novel radiolabeled ligand . It has been used in the preclinical characterization of a PET imaging radioligand for cholesterol 24-hydroxylase .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving several functional groups. It includes a fluorophenyl group, a pyrimidinyl group, a piperidinyl group, and an oxiran-2-yl methanone group .


Chemical Reactions Analysis

The compound has been used as a radiolabeled ligand in PET imaging . It has been used in in vitro autoradiography (ARG) studies and PET imaging in rhesus macaques . The compound was administered prior to soticlestat to determine the CH24H enzyme occupancy .

Mechanism of Action

The compound has been used in the study of cholesterol 24-hydroxylase (CH24H), a brain-specific enzyme that plays a major role in brain cholesterol homeostasis . The compound has been used to image CH24H in the brain .

Future Directions

The compound has shown promise in the field of PET imaging, particularly in the study of brain cholesterol homeostasis . Further studies in humans are warranted .

properties

IUPAC Name

[4-[4-(4-fluorophenyl)pyrimidin-2-yl]piperidin-1-yl]-(oxiran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c19-14-3-1-12(2-4-14)15-5-8-20-17(21-15)13-6-9-22(10-7-13)18(23)16-11-24-16/h1-5,8,13,16H,6-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQVEBXIILVBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=CC(=N2)C3=CC=C(C=C3)F)C(=O)C4CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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